Hsp70 Family Potency and >100-Fold Selectivity Over Hsp90
VER-155008 demonstrates sub-micromolar potency against Hsp70 (IC₅₀ = 0.5 μM; Kd = 0.3 μM) and >100-fold selectivity over Hsp90 (IC₅₀ >200 μM) in cell-free assays [1]. In contrast, the allosteric inhibitor JG-98 lacks direct Hsp70 ATPase inhibition data in comparable assays; its reported activity is limited to disruption of Hsp70-Bag3 protein-protein interactions (IC₅₀ = 1.6 ± 0.3 μM) . MKT-077, another comparator, inhibits Hsp70 but also exhibits potent telomerase inhibition (IC₅₀ = 5 μM), introducing potential off-target effects not observed with VER-155008 .
| Evidence Dimension | Hsp70 inhibitory potency and selectivity over Hsp90 |
|---|---|
| Target Compound Data | Hsp70 IC₅₀ = 0.5 μM; Hsp90 IC₅₀ >200 μM; Selectivity ratio >400-fold |
| Comparator Or Baseline | JG-98: Hsp70-Bag3 PPI disruption IC₅₀ = 1.6 ± 0.3 μM; MKT-077: Telomerase inhibition IC₅₀ = 5 μM |
| Quantified Difference | VER-155008 exhibits >100-fold selectivity over Hsp90; JG-98 and MKT-077 lack comparable selectivity data or possess off-target liabilities |
| Conditions | Cell-free biochemical assays |
Why This Matters
High selectivity over Hsp90 minimizes confounding effects when dissecting Hsp70-specific biology, making VER-155008 the preferred chemical probe for target validation studies.
- [1] MedChemExpress. VER-155008 Product Datasheet; Selleck Chemicals. VER-155008 (S7751) Product Datasheet. View Source
